(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride
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Overview
Description
(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride is a chemical compound known for its role as an inhibitor of apoptosis proteins (IAP). It binds to the baculoviral IAP repeat (BIR3) domain of cellular IAP1, cellular IAP2, and X-linked IAP with nanomolar affinity. This compound has been shown to reduce the protein levels of these IAPs in human breast cancer cells and induce apoptosis in combination with tumor necrosis factor (TNF) and TRAIL-mediated apoptosis in human colorectal carcinoma cells .
Preparation Methods
The synthesis of (2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity (≥97%) and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride undergoes various chemical reactions, primarily focusing on its interaction with IAPs. The compound is known to induce apoptosis by binding to the BIR3 domain of IAPs, leading to the degradation of these proteins. Common reagents and conditions used in these reactions include TNF and TRAIL, which potentiate the apoptotic effects of this compound. The major products formed from these reactions are the degraded IAP proteins and apoptotic cells .
Scientific Research Applications
(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride has several scientific research applications, particularly in the fields of cancer research and cell biology. It is used to study the mechanisms of apoptosis and the role of IAPs in cancer cell survival. The compound has been shown to reduce the levels of cellular IAP1, cellular IAP2, and X-linked IAP in human breast cancer cells, making it a valuable tool for investigating the cytoprotective effects of IAPs and their potential as therapeutic targets .
Mechanism of Action
The mechanism of action of (2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride involves its binding to the BIR3 domain of cellular IAP1, cellular IAP2, and X-linked IAP. This binding leads to the degradation of these proteins, thereby promoting apoptosis. The molecular targets of this compound are the IAPs, and the pathways involved include the TNF and TRAIL-mediated apoptotic pathways .
Comparison with Similar Compounds
(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride is unique in its high affinity for the BIR3 domain of IAPs and its ability to induce apoptosis in combination with TNF and TRAIL. Similar compounds include other IAP antagonists, such as SM-164 and LCL161, which also target IAPs and promote apoptosis. this compound is distinguished by its specific binding affinity and the extent of its apoptotic effects .
Properties
IUPAC Name |
(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H68F6N8O8.2ClH/c1-35(59-5)45(67)61-43(47(69)65-27-17-23-41(65)33-63(49(71)51(53,54)55)29-25-39-19-11-9-12-20-39)37(3)73-31-15-7-8-16-32-74-38(4)44(62-46(68)36(2)60-6)48(70)66-28-18-24-42(66)34-64(50(72)52(56,57)58)30-26-40-21-13-10-14-22-40;;/h9-14,19-22,35-38,41-44,59-60H,17-18,23-34H2,1-6H3,(H,61,67)(H,62,68);2*1H/t35-,36-,37+,38+,41-,42-,43-,44-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGBXBVDDLOZGF-CLHBFWEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1CN(CCC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC)OCC#CC#CCOC(C)C(C(=O)N3CCCC3CN(CCC4=CC=CC=C4)C(=O)C(F)(F)F)NC(=O)C(C)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1CN(CCC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC)OCC#CC#CCO[C@H](C)[C@@H](C(=O)N3CCC[C@H]3CN(CCC4=CC=CC=C4)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70Cl2F6N8O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1120.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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